2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.44 g/mol . This compound is characterized by the presence of a cyclohexene ring and a fluorenylmethoxycarbonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the cyclohexene derivative with the Fmoc-protected amino acid under suitable conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The fluorenylmethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Fluorenylmethanol derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group for amino acids, allowing for selective reactions at other sites. The cyclohexene ring can undergo conformational changes that influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohex-3-en-1-ylacetic acid: Lacks the fluorenylmethoxycarbonyl group, making it less versatile in synthetic applications.
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: Lacks the cyclohexene ring, which reduces its conformational flexibility.
Uniqueness
2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is unique due to the combination of the cyclohexene ring and the fluorenylmethoxycarbonyl group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,10-13,15,20-21H,3,8-9,14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQKQYYQPKTJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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